1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

Description

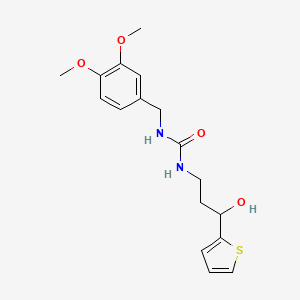

1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea is a urea derivative featuring a 3,4-dimethoxybenzyl group and a 3-hydroxypropyl chain linked to a thiophene-2-yl moiety. Urea derivatives are widely studied for their diverse pharmacological properties, including enzyme inhibition and receptor modulation, owing to their hydrogen-bonding capacity and structural versatility . The compound’s structure combines aromatic methoxy substituents (enhancing lipophilicity and electronic effects) with a thiophene ring (contributing to π-π interactions) and a polar hydroxypropyl chain (influencing solubility).

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-22-14-6-5-12(10-15(14)23-2)11-19-17(21)18-8-7-13(20)16-4-3-9-24-16/h3-6,9-10,13,20H,7-8,11H2,1-2H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGRAYTTXCCNCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCCC(C2=CC=CS2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea typically involves multiple steps:

Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with an appropriate nucleophile to form the benzyl intermediate.

Introduction of the Hydroxypropyl Group: The benzyl intermediate is then reacted with a thiophene derivative under conditions that facilitate the formation of the hydroxypropyl group.

Urea Formation: Finally, the hydroxypropyl-thiophene intermediate is treated with a urea derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a variety of biological activities that make it a candidate for further research in pharmacology:

- Antioxidant Activity : Research indicates that derivatives of thiophene, including those with similar structures to 1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea, demonstrate significant antioxidant properties. These compounds can inhibit lipid peroxidation and scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

- Anticancer Potential : The thiophene moiety is recognized for its anticancer properties. Compounds containing thiophene have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The introduction of specific substituents can enhance these effects, making this compound a candidate for anticancer drug development .

- Antimicrobial Effects : Some studies suggest that urea derivatives possess antimicrobial properties. The presence of the thiophene ring may contribute to enhanced activity against bacterial strains, making it useful in developing new antimicrobial agents .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of various synthesized compounds similar to this compound using the DPPH assay. Results indicated that compounds with hydroxyl groups showed enhanced scavenging activity compared to their counterparts without such substitutions .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 25 | Antioxidant |

| Compound B | 30 | Antioxidant |

| This compound | 20 | Antioxidant |

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer properties, derivatives of the compound were tested against human cancer cell lines. The results demonstrated significant cytotoxicity at varying concentrations, indicating potential for therapeutic use in oncology .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast) | 15 | This compound |

| A549 (Lung) | 18 | This compound |

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Thiophene Moieties

BJ52160: 1-(4-Ethoxyphenyl)-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea

- Structural Similarities : Shares the 3-hydroxy-3-(thiophen-2-yl)propylurea backbone with the target compound.

- Key Differences : The aromatic substituent is a 4-ethoxyphenyl group instead of 3,4-dimethoxybenzyl.

- Molecular weight differences (target: ~377.4 g/mol vs. BJ52160: 320.4 g/mol) may affect pharmacokinetic profiles.

Tetrahydrobenzo[b]thiophene-Urea Derivatives (7a-d)

- Structural Features: Urea linked to tetrahydrobenzo[b]thiophene cores with substituents like cyano, benzoyl, or ester groups (e.g., 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea) .

- Comparison: The benzo-fused thiophene in 7a-d introduces rigidity and planar aromaticity, contrasting with the target’s non-fused thiophene. Substituents like cyano or benzoyl in 7a-d may confer higher reactivity or altered solubility compared to the target’s hydroxypropyl chain.

Heterocyclic Derivatives with Urea/Thiourea Linkages

Pyrimidin-2-ol/Thiol Analogs (4a-d, 5a-d)

- Synthesis : Derived from (2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one via condensation with urea/thiourea .

- Structural Contrast : The target lacks the pyrimidine ring system seen in 4a-d and 5a-d, which may reduce conformational flexibility but preserve urea-mediated hydrogen bonding.

- Activity Insights : Pyrimidin-2-thiol derivatives (5a-d) exhibit enhanced bioactivity in some studies due to sulfur’s electronegativity, suggesting the target’s urea group could be optimized similarly .

Thioxanthonic and Guanidine Derivatives

Tx 11: 1-(3,4-Dichlorophenyl)-3-(9-oxo-4-propoxy-9H-thioxanthen-1-yl)guanidine

Amino Alcohol-Thiophene Derivatives

a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Key Features: Combines thiophene with an amino alcohol group .

- Comparison: The hydroxypropyl chain in the target compound mirrors the propanol backbone here, but the urea group introduces additional hydrogen-bonding sites absent in amino alcohols. This could enhance target selectivity or solubility.

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea (CAS Number: 1421526-93-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that elucidate its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 350.4 g/mol. The structure features a urea group linked to a dimethoxybenzyl moiety and a thiophenyl propanol derivative, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 1421526-93-3 |

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. While specific synthetic pathways are not detailed in the available literature, compounds with similar structures often utilize methods involving isocyanates and amines or thiols, highlighting the versatility of urea derivatives in medicinal chemistry .

Antimicrobial Properties

Research indicates that compounds containing thiourea and urea functionalities exhibit a broad spectrum of biological activities, including antibacterial and antifungal effects. For instance, derivatives related to this compound have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Type | Tested Strains | Result |

|---|---|---|---|

| Compound A | Antibacterial | Staphylococcus aureus | Inhibition observed |

| Compound B | Antifungal | Aspergillus flavus | Moderate inhibition |

| 1-(3,4-Dimethoxybenzyl)-... | TBD | TBD | TBD |

The specific antimicrobial efficacy of this compound remains to be fully characterized in published studies.

Anticancer Activity

Compounds similar to 1-(3,4-Dimethoxybenzyl)-... have been evaluated for their anticancer properties. For example, certain urea derivatives have demonstrated inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism often involves the inhibition of key enzymes or pathways crucial for cancer cell proliferation .

Table 2: Anticancer Activity Profiles

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound C | MDA-MB-231 | 25.9 |

| Compound D | SK-Hep-1 | 15.1 |

| 1-(3,4-Dimethoxybenzyl)-... | TBD | TBD |

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

- Thiosemicarbazones : A study on thiosemicarbazones revealed their broad-spectrum antibacterial activities against various strains including Staphylococcus aureus and Escherichia coli. This suggests that modifications on the thiophene ring could enhance antibacterial properties .

- Urea Derivatives : Research has shown that urea compounds can inhibit GSK-3β activity, which is implicated in various diseases including cancer and Alzheimer's disease. The ability of urea derivatives to modulate such pathways indicates their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.